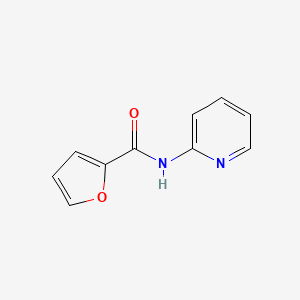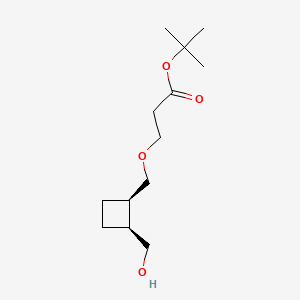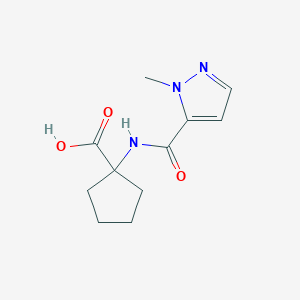
1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can be achieved through a multi-step process:
Formation of 1-Methyl-1H-pyrazole-5-carboxylic acid: This can be synthesized by reacting pyrazole with acetone to form 1-methyl-1H-pyrazole, which is then reacted with chloroalkyl carboxylic acid to yield 1-methyl-1H-pyrazole-5-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid is converted to a carboxamide group using appropriate reagents such as thionyl chloride followed by ammonia or an amine.
Cyclopentane Ring Introduction: The cyclopentane ring is introduced through a coupling reaction, where the carboxamide derivative is reacted with a cyclopentane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.
Cyclopentane-1-carboxylic acid: A compound with a cyclopentane ring and a carboxylic acid group.
Uniqueness
1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring, carboxamide group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C11H15N3O3 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17) |
InChIキー |
VSBYCVGVSKZVGS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


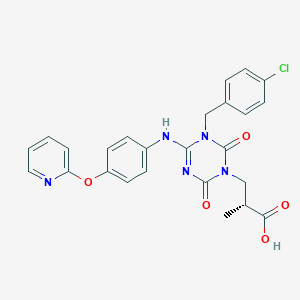
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)

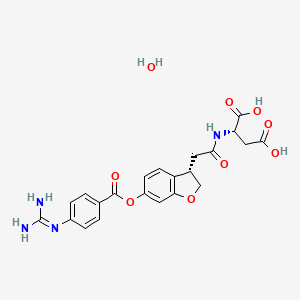
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)


![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
